molecular formula C11H17ClN2O B13483626 N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride

N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride

Katalognummer: B13483626
Molekulargewicht: 228.72 g/mol
InChI-Schlüssel: RKMSZEWLWQKJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride is a chemical compound with a complex structure that includes both amine and benzamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride typically involves the reaction of N-methyl-2-[2-(methylamino)ethyl]benzamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-[2-(methylamino)ethyl]benzamide oxide, while reduction may produce N-methyl-2-[2-(methylamino)ethyl]benzylamine .

Wissenschaftliche Forschungsanwendungen

N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H17ClN2O

Molekulargewicht

228.72 g/mol

IUPAC-Name

N-methyl-2-[2-(methylamino)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-12-8-7-9-5-3-4-6-10(9)11(14)13-2;/h3-6,12H,7-8H2,1-2H3,(H,13,14);1H

InChI-Schlüssel

RKMSZEWLWQKJMV-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CC=CC=C1C(=O)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.